4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one

Catalog No.
S7881447
CAS No.
M.F
C7H4BrFN2O
M. Wt
231.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2...

Product Name

4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one

IUPAC Name

4-bromo-6-fluoro-1,3-dihydrobenzimidazol-2-one

Molecular Formula

C7H4BrFN2O

Molecular Weight

231.02 g/mol

InChI

InChI=1S/C7H4BrFN2O/c8-4-1-3(9)2-5-6(4)11-7(12)10-5/h1-2H,(H2,10,11,12)

InChI Key

JXPSJWNAGSKHHA-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1NC(=O)N2)Br)F

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)N2)Br)F

4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one is a heterocyclic compound belonging to the benzimidazole class. Its molecular formula is C7H4BrFN2O, and it has a molecular weight of 231.02 g/mol. The compound features a benzoimidazole core with bromine and fluorine substituents at specific positions, which significantly influence its chemical reactivity and biological properties. This compound is primarily used in research and development for its potential pharmaceutical applications, particularly in the fields of medicinal chemistry and drug discovery .

The chemical reactivity of 4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one can be attributed to the presence of the bromine and fluorine atoms, which can participate in various nucleophilic substitution reactions. The compound can undergo:

  • Nucleophilic substitutions: The bromine atom can be replaced by nucleophiles under appropriate conditions.
  • Cyclization reactions: It can participate in cyclization to form more complex heterocyclic structures.
  • Reduction reactions: The carbonyl group can be reduced to an alcohol or amine depending on the reagents used.

These reactions make it a valuable intermediate in the synthesis of other biologically active compounds.

4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one exhibits various biological activities, including:

  • Antiviral properties: It has shown potential against viruses such as hepatitis C and herpes simplex virus type 1.
  • Antitumor activity: In vitro studies indicate that it inhibits the growth of several cancer cell lines, including breast, colon, and lung cancers.
  • Anti-inflammatory effects: Animal studies have demonstrated its ability to reduce inflammation in models of acute lung injury .

These properties suggest that this compound may serve as a lead structure for developing new therapeutic agents.

The synthesis of 4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available compounds such as 5-nitro-1H-benzo[d]imidazole and 2-bromo-4-fluorobenzoyl chloride.
  • Condensation Reaction: A condensation reaction occurs to form an intermediate.
  • Reduction and Cyclization: Subsequent reduction and cyclization steps yield the final product.

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure of the synthesized compound .

4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one has several applications:

  • Pharmaceutical Development: It serves as a building block for synthesizing new drugs targeting various diseases.
  • Research Tool: Utilized in biological studies to explore mechanisms of action for potential therapeutic compounds.
  • Chemical Synthesis: Acts as an intermediate in synthesizing more complex organic molecules.

Studies investigating the interactions of 4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one with biological targets are ongoing. Initial findings indicate that it may interact with specific enzymes or receptors involved in disease processes. Understanding these interactions is crucial for optimizing its pharmacological profile and therapeutic efficacy .

Several compounds share structural similarities with 4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one:

Compound NameStructural FeaturesUnique Aspects
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazoleContains isopropyl and methyl groupsUsed as an intermediate in drug synthesis
5-Bromo-6-fluoro-1H-benzo[d]imidazoleSimilar halogen substitutions but different positionDifferent substitution pattern affects reactivity
4-Bromo-6-chloro-2H-benzo[d]imidazol-2-oneChlorine instead of fluorineVariation in halogen impacts biological activity

The uniqueness of 4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one lies in its specific substitution pattern, which enhances its potential as a lead compound for drug development due to its distinct reactivity and biological properties.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

229.94910 g/mol

Monoisotopic Mass

229.94910 g/mol

Heavy Atom Count

12

Dates

Last modified: 01-05-2024

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